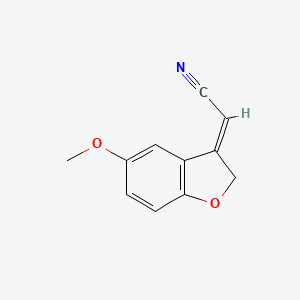
Acetonitrile,(5-methoxy-3(2H)-benzofuranylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetonitrilo,(5-metoxi-3(2H)-benzofuranilideno)- es un compuesto químico que pertenece a la clase de derivados de benzofurano. Los benzofuranos son compuestos heterocíclicos que contienen un anillo de benceno y furano fusionados. Este compuesto particular se caracteriza por la presencia de un grupo metoxi en la posición 5 y un grupo acetonitrilo unido al anillo de benzofurano.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de Acetonitrilo,(5-metoxi-3(2H)-benzofuranilideno)- generalmente implica los siguientes pasos:
Materiales de partida: La síntesis comienza con la selección de materiales de partida adecuados, como 5-metoxi-benzofurano y acetonitrilo.
Condiciones de reacción: La reacción generalmente se lleva a cabo en condiciones controladas, incluyendo temperatura, presión y el uso de catalizadores o reactivos específicos.
Catalizadores y reactivos: Los catalizadores y reactivos comunes utilizados en la síntesis incluyen ácido trifluoroacético, cianoborohidruro de sodio y formaldehído
Métodos de Producción Industrial
En un entorno industrial, la producción de Acetonitrilo,(5-metoxi-3(2H)-benzofuranilideno)- puede implicar reacciones a gran escala utilizando reactores de flujo continuo. Estos reactores permiten un control preciso de los parámetros de reacción y una producción eficiente del compuesto. El uso de técnicas avanzadas de purificación, como la cromatografía y la cristalización, garantiza la alta pureza del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
Acetonitrilo,(5-metoxi-3(2H)-benzofuranilideno)- experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas.
Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden introducir diferentes grupos funcionales en el anillo de benzofurano
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio se utilizan con frecuencia.
Sustitución: Reactivos como los halógenos, los haluros de alquilo y los compuestos organometálicos se emplean en reacciones de sustitución
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir óxidos de benzofurano, mientras que las reacciones de sustitución pueden producir una variedad de derivados de benzofurano sustituidos .
Aplicaciones Científicas De Investigación
Acetonitrilo,(5-metoxi-3(2H)-benzofuranilideno)- tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Química: El compuesto se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: Se ha estudiado por sus posibles actividades biológicas, como las propiedades antivirales, antiinflamatorias y anticancerígenas.
Medicina: La investigación ha explorado su potencial como agente terapéutico para diversas enfermedades, incluyendo el cáncer y las infecciones virales.
Industria: El compuesto se utiliza en la producción de productos farmacéuticos, agroquímicos y otros productos químicos finos .
Mecanismo De Acción
El mecanismo de acción de Acetonitrilo,(5-metoxi-3(2H)-benzofuranilideno)- implica su interacción con objetivos moleculares y vías específicas. El compuesto puede ejercer sus efectos uniéndose a receptores o enzimas, modulando así su actividad. Por ejemplo, puede inhibir la actividad de ciertas enzimas involucradas en los procesos de la enfermedad o interactuar con receptores celulares para desencadenar respuestas biológicas específicas .
Comparación Con Compuestos Similares
Compuestos Similares
Derivados de indol: Compuestos como el ácido indole-3-acético y el ácido indole-3-propiónico comparten similitudes estructurales con los derivados de benzofurano y exhiben actividades biológicas similares
Derivados de benzopirrol: Estos compuestos, al igual que los derivados de benzofurano, contienen anillos aromáticos fusionados y son conocidos por sus diversas actividades biológicas
Unicidad
Acetonitrilo,(5-metoxi-3(2H)-benzofuranilideno)- es único debido a su patrón de sustitución específico y la presencia de grupos metoxi y acetonitrilo. Esta estructura única contribuye a sus propiedades químicas y biológicas distintivas, lo que lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales .
Propiedades
Fórmula molecular |
C11H9NO2 |
|---|---|
Peso molecular |
187.19 g/mol |
Nombre IUPAC |
(2E)-2-(5-methoxy-1-benzofuran-3-ylidene)acetonitrile |
InChI |
InChI=1S/C11H9NO2/c1-13-9-2-3-11-10(6-9)8(4-5-12)7-14-11/h2-4,6H,7H2,1H3/b8-4- |
Clave InChI |
OLTUJBVTUMWDIM-YWEYNIOJSA-N |
SMILES isomérico |
COC1=CC\2=C(C=C1)OC/C2=C/C#N |
SMILES canónico |
COC1=CC2=C(C=C1)OCC2=CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


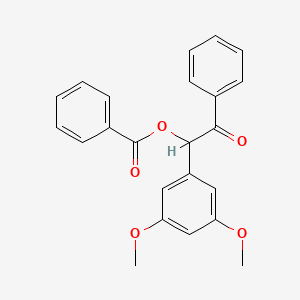

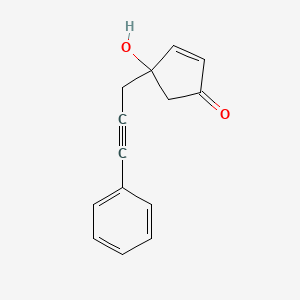
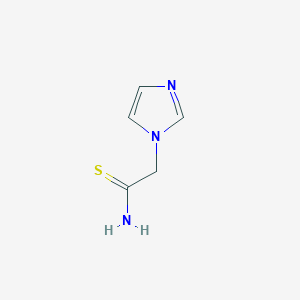

![N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-3-methoxybenzamide](/img/structure/B12582594.png)

![1H-Imidazole, 1-ethyl-2-[(4-methylphenyl)azo]-](/img/structure/B12582606.png)
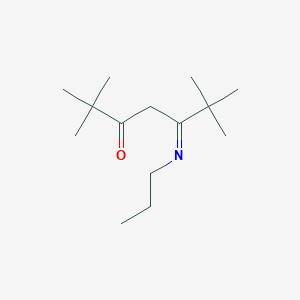

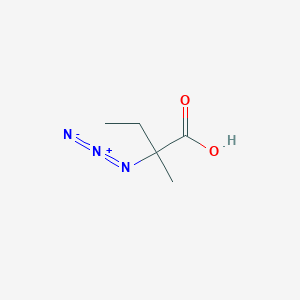
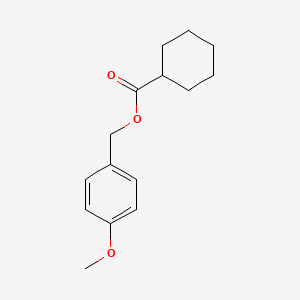

![Trimethyl[3-(2-phenylethenyl)furan-2-yl]silane](/img/structure/B12582635.png)
